molecular formula C20H22BrN3S B412848 N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine

N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine

Cat. No. B412848
M. Wt: 416.4g/mol
InChI Key: BIMDMCJUWJXNSQ-UHFFFAOYSA-N
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Patent
US07396842B2

Procedure details

A mixture of N-[3-(dimethylamino)propyl]-N′-phenylthiourea (800 mg) obtained in Reference Example 3 as described below and 2-bromo-4′-bromoacetophenone (1.09 g) in ethanol (30 ml) was heated with reflux under nitrogen atmosphere. Nine hours thereafter, the reaction mixture was concentrated under reduced pressure, and to the residue was added a saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with chloroform. The organic layer was washed with a saturated brine, dried over sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform: methanol (50:1)), and crystallized from isopropyl alcohol to give the title compound (830 mg)
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][CH2:5][NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[S:8].Br[CH2:18][C:19]([C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[CH:23][CH:22]=1)=O>C(O)C>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([C:19]2[N:6]([CH2:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:16])[C:7](=[N:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[S:8][CH:18]=2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
CN(CCCNC(=S)NC1=CC=CC=C1)C
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 3
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux under nitrogen atmosphere
CONCENTRATION
Type
CONCENTRATION
Details
Nine hours thereafter, the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added a saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform: methanol (50:1))
CUSTOM
Type
CUSTOM
Details
crystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N(C(SC1)=NC1=CC=CC=C1)CCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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